1,3-Bis(2-bromoethyl)benzene
Description
BenchChem offers high-quality 1,3-Bis(2-bromoethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis(2-bromoethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(2-bromoethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2/c11-6-4-9-2-1-3-10(8-9)5-7-12/h1-3,8H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNHDGANDCBSAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CCBr)CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103199-07-1 | |
| Record name | 1,3-bis(2-bromoethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to meta-Bis(2-bromoethyl)benzene: Synthesis, Properties, and Reactivity
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Niche Chemical Intermediate
In the vast repository of chemical knowledge, some molecules are extensively characterized, their properties and reactions meticulously documented. Others, like meta-bis(2-bromoethyl)benzene, remain in a more enigmatic niche. Direct experimental data for this specific isomer is notably scarce in publicly accessible literature. This guide, therefore, adopts a first-principles approach, building a comprehensive technical profile of meta-bis(2-bromoethyl)benzene by integrating established synthetic methodologies, predictive reactivity based on functional group chemistry, and extrapolations from closely related, well-documented analogs. Our objective is to provide a robust and scientifically grounded resource for researchers who may consider this molecule as a novel building block in their synthetic endeavors.
Physicochemical and Spectroscopic Profile
| Property | Predicted Value / Characteristic | Justification |
| Molecular Formula | C₁₀H₁₂Br₂ | Based on the chemical structure. |
| Molecular Weight | 292.01 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | Colorless to pale yellow liquid | Similar to other alkylated benzene derivatives. |
| Boiling Point | > 221 °C | Expected to be significantly higher than (2-bromoethyl)benzene (boiling point ~221 °C) due to increased molecular weight and van der Waals forces.[1] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic solvents). | The nonpolar aromatic ring and alkyl chains dominate the molecule's character, making it hydrophobic.[1] |
Predicted Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is anticipated to show a complex aromatic region due to the meta-substitution pattern. The ethyl groups would likely exhibit two triplets: one for the methylene group attached to the bromine (downfield, around 3.5-3.7 ppm) and one for the methylene group attached to the benzene ring (upfield, around 3.0-3.2 ppm).
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, with the number of signals depending on the symmetry. The two carbons of the ethyl chains would also be distinguishable, with the carbon bonded to bromine appearing at a lower field.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). Fragmentation would likely involve the loss of bromine radicals and cleavage of the ethyl side chains.
Strategic Synthesis of meta-Bis(2-bromoethyl)benzene
The synthesis of meta-bis(2-bromoethyl)benzene can be approached through several logical pathways, leveraging well-established organic transformations. The choice of a specific route would depend on the availability of starting materials and desired scale.
Route A: Friedel-Crafts Acylation and Subsequent Reduction and Bromination
This multi-step synthesis offers a high degree of control over the substitution pattern.
Experimental Protocol:
-
Friedel-Crafts Acylation: Benzene is treated with two equivalents of chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically performed in an inert solvent like dichloromethane or carbon disulfide at low temperatures to control the reactivity. The acyl groups are meta-directing, leading to the desired 1,3-disubstituted product.
-
Reduction of Ketones: The resulting diketone is then reduced to the corresponding diol. A selective reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent is suitable for this transformation, as it will not reduce the aromatic ring.
-
Conversion of Alcohols to Bromides: The diol is subsequently converted to the target dibromide. This can be achieved using various brominating agents, such as phosphorus tribromide (PBr₃) or a strong acid like hydrobromic acid (HBr).
Route B: Radical Bromination of 1,3-Diethylbenzene
This approach is more direct but may present challenges with selectivity.
Experimental Protocol:
-
Radical Bromination: 1,3-Diethylbenzene is subjected to radical bromination conditions. N-Bromosuccinimide (NBS) is a common reagent for this purpose, used in conjunction with a radical initiator (e.g., AIBN or benzoyl peroxide) and often with photochemical initiation (UV light). The reaction is typically carried out in a non-polar solvent like carbon tetrachloride. While radical bromination is selective for benzylic positions, achieving exhaustive bromination at the desired positions without side reactions can be challenging.[2]
Reactivity and Synthetic Utility
The chemical behavior of meta-bis(2-bromoethyl)benzene is primarily dictated by the two bromoethyl side chains. The bromine atom is a good leaving group, making the molecule susceptible to a variety of nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions
The primary alkyl bromide nature of the bromoethyl groups favors Sₙ2 reactions with a wide range of nucleophiles. This opens up possibilities for introducing diverse functionalities.
-
With Amines: Reaction with primary or secondary amines would lead to the formation of diamines, which could be precursors to various ligands, polymers, or biologically active molecules.
-
With Cyanide: Treatment with sodium or potassium cyanide would yield the corresponding dinitrile, a versatile intermediate that can be hydrolyzed to a dicarboxylic acid or reduced to a diamine.
-
With Alkoxides or Phenoxides: Williamson ether synthesis with alkoxides or phenoxides would produce the corresponding diethers.
-
With Thiolates: Reaction with thiolates would result in the formation of dithioethers.
Elimination Reactions
In the presence of a strong, sterically hindered base (e.g., potassium tert-butoxide), meta-bis(2-bromoethyl)benzene is expected to undergo E2 elimination to yield 1,3-divinylbenzene. This is a valuable monomer for the synthesis of cross-linked polymers and resins.
Grignard Reagent Formation
The formation of a di-Grignard reagent by reacting meta-bis(2-bromoethyl)benzene with magnesium metal would be a challenging but potentially useful transformation. Intramolecular reactions could be a significant side reaction. If successful, the di-Grignard reagent would be a powerful tool for forming two new carbon-carbon bonds.
Potential Applications in Drug Discovery and Materials Science
The bifunctional nature of meta-bis(2-bromoethyl)benzene makes it an attractive building block for several applications:
-
Linker Chemistry: In drug development, particularly in the area of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), bifunctional linkers are crucial. The two reactive bromoethyl groups of the meta-isomer could be used to conjugate two different molecular entities.
-
Polymer Chemistry: As a precursor to 1,3-divinylbenzene, it is indirectly a key component in the production of ion-exchange resins and other cross-linked polymers.
-
Synthesis of Macrocycles and Novel Ligands: The two electrophilic centers can be utilized in cyclization reactions to construct novel macrocyclic structures, which are of interest in supramolecular chemistry and as ligands for metal catalysts.
Safety and Handling
While a specific safety data sheet for meta-bis(2-bromoethyl)benzene is not available, the hazards can be inferred from similar compounds like (2-bromoethyl)benzene and other alkyl bromides.
-
Toxicity: Assumed to be harmful if swallowed or inhaled.
-
Irritation: Likely to be a skin and eye irritant. Similar compounds can be lachrymatory.
-
Handling: Should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.
Conclusion: A Molecule of Untapped Potential
meta-Bis(2-bromoethyl)benzene represents a chemical entity with significant, albeit largely unexplored, synthetic potential. This guide has outlined logical and established methods for its synthesis and has provided a scientifically reasoned framework for understanding its reactivity and potential applications. As the demand for novel bifunctional building blocks in drug discovery and materials science continues to grow, it is likely that this and similar under-characterized molecules will garner greater attention. It is our hope that this technical guide will serve as a valuable resource and a catalyst for further investigation into the chemistry of meta-bis(2-bromoethyl)benzene.
References
-
PrepChem. Preparation of 1,3-bis(dibromomethyl)benzene. [Link]
-
MDPI. Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. [Link]
- Google Patents.
-
Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. [Link]
-
Pearson. Propose a mechanism for the bromination of ethylbenzene shown below. [Link]
-
MDPI. A Novel Synthesis of Bromobenzenes Using Molecular Bromine. [Link]
-
YouTube. Synthesis of meta-Bromovinylbenzene from Benzene. [Link]
-
Prothero Biosciences. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. [Link]
-
YouTube. Radical Bromination: The Primary Alkane Reaction (Theory & Practice). [Link]
-
Chemistry LibreTexts. 16.11: Synthesis of Polysubstituted Benzenes. [Link]
-
Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
-
Organic Syntheses. (7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane. [Link]
-
YouTube. Enjoyable synthesis of 1,3-Dibromobenzene. [Link]
-
YouTube. Radical Bromination of Ethylbenzene in Organic Chemistry. [Link]
-
ResearchGate. Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium | Request PDF. [Link]
-
Westfield State University. Relative Rates of Radical Bromination Reactions. [Link]
-
CP Lab Safety. 2-Bromo-1,3-bis(bromomethyl)benzene, 25g, Each. [Link]
-
PubChem. 1,4-Bis(2-bromoethyl)benzene. [Link]
-
PubChem. (1-Bromoethyl)benzene. [Link]
-
Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. [Link]
-
Wikipedia. 2-Phenylethyl bromide. [Link]
-
Reddit. Is benzyl bromide a meta director? Is 1 Br enough to make this direct meta? I've heard conflicting things and am curious. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
ResearchGate. (PDF) Selective Bromination of p-Xylene via Homogeneous Catalysis: Influence of Reaction Parameters on 2,5-Dibromo. [Link]
-
The Royal Society of Chemistry. Synthesis of BIB. [Link]
-
Bloomtech. What Is (2-Bromoethyl)Benzene Used For In Industrial Applications?. [Link]
-
NC State University Libraries. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
Cheméo. Chemical Properties of Benzene, (2-bromoethyl)- (CAS 103-63-9). [Link]
-
CSIRO Publishing. Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol: Synergy Between Experiment and Theory. [Link]
-
Wikipedia. Xylylene dibromide. [Link]
-
Chemistry LibreTexts. Halogenation of Benzene and Methylbenzene. [Link]
-
Chemsrc. (2-Bromoethyl)benzene. [Link]
Sources
Navigating the Unknown: A Technical Guide to the Solubility of 1,3-bis(2-bromoethyl)benzene in Organic Solvents
Preamble: Addressing the Data Gap
In the landscape of pharmaceutical and materials science research, understanding the solubility of a compound is a cornerstone of process development, formulation, and synthesis. This guide is dedicated to providing an in-depth technical analysis of the solubility of 1,3-bis(2-bromoethyl)benzene. It is critical, however, to preface this guide with a transparent acknowledgment: as of the latest literature review, specific, publicly available experimental solubility data for 1,3-bis(2-bromoethyl)benzene is exceptionally scarce. This is not an uncommon challenge in the field, where novel or niche intermediates may not have been subjected to exhaustive physicochemical characterization.
This guide, therefore, adopts the rigorous approach of a seasoned scientist faced with such a data gap. Instead of presenting non-existent data, we will build a robust predictive framework grounded in first principles of physical organic chemistry. By leveraging data from analogous, well-characterized molecules and established solubility theories, we will provide researchers, scientists, and drug development professionals with a reliable roadmap for estimating, predicting, and experimentally determining the solubility of 1,3-bis(2-bromoethyl)benzene. This approach prioritizes scientific integrity and practical utility, empowering the user to make informed decisions in the laboratory.
Physicochemical Profile of 1,3-bis(2-bromoethyl)benzene
To understand solubility, we must first understand the molecule itself. 1,3-bis(2-bromoethyl)benzene is a disubstituted aromatic compound. Its structure, characterized by a benzene ring with two bromoethyl groups at the meta positions, dictates its interactions with various solvents.
| Property | (2-Bromoethyl)benzene (Mono-substituted) | 1,3-bis(2-bromoethyl)benzene (Target) | 1,4-bis(2-bromoethyl)benzene (Para-isomer) |
| CAS Number | 103-63-9 | Not readily available | 4542-72-7 |
| Molecular Formula | C₈H₉Br | C₁₀H₁₂Br₂ | C₁₀H₁₂Br₂ |
| Molecular Weight | 185.06 g/mol | 292.01 g/mol | 292.01 g/mol |
| Predicted Polarity | Moderately polar | More polar than mono-substituted analog | Potentially less polar than 1,3-isomer due to symmetry |
| Hydrogen Bond Acceptor | No | No | No |
| Hydrogen Bond Donor | No | No | No |
The addition of a second bromoethyl group to the benzene ring to form the 1,3-isomer has several important consequences for its physical properties compared to the well-documented (2-bromoethyl)benzene:
-
Increased Molecular Weight: The molecular weight is significantly higher, which will generally tend to decrease solubility.
-
Increased Polarity: The two polar C-Br bonds, arranged in a meta configuration, result in a molecule with a significant dipole moment. This increased polarity is a key factor in predicting its solubility. The meta-substitution prevents the dipole moments from canceling each other out, unlike in the more symmetric para-isomer.
-
Van der Waals Forces: The larger size and greater number of electrons in 1,3-bis(2-bromoethyl)benzene will lead to stronger van der Waals forces between its molecules. This can increase the crystal lattice energy for the solid form, making it more difficult for a solvent to break the crystal structure apart.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the guiding tenet for predicting solubility. This means that solutes tend to dissolve in solvents that have similar intermolecular forces. The key interactions to consider are:
-
Van der Waals Forces: Present in all molecules, these are the primary forces of attraction for nonpolar compounds.
-
Dipole-Dipole Interactions: Occur between polar molecules.
-
Hydrogen Bonding: A special, strong type of dipole-dipole interaction.
The process of dissolution can be visualized as a three-step process, each with an associated energy change:
-
Breaking Solute-Solute Interactions: Requires energy to overcome the forces holding the solute molecules together (e.g., crystal lattice energy).
-
Breaking Solvent-Solvent Interactions: Requires energy to create a cavity in the solvent for the solute molecule.
-
Forming Solute-Solvent Interactions: Releases energy as the solute and solvent molecules interact.
For dissolution to be favorable, the energy released in step 3 should be comparable to or greater than the energy required for steps 1 and 2.
Caption: Energetic considerations in the dissolution process.
Predicted Solubility of 1,3-bis(2-bromoethyl)benzene in Common Organic Solvents
Based on the physicochemical profile and theoretical principles, we can predict the solubility behavior of 1,3-bis(2-bromoethyl)benzene. We will use the known solubility of (2-bromoethyl)benzene as a reference point. (2-Bromoethyl)benzene is reported to be soluble in common organic solvents like ethanol, ether, and benzene, and very slightly soluble in water.[1]
Nonpolar Solvents (e.g., Hexane, Toluene, Benzene)
-
Analysis: These solvents primarily interact through weak van der Waals forces. While 1,3-bis(2-bromoethyl)benzene has a significant nonpolar benzene ring and ethyl groups, its overall polarity is higher than that of these solvents.
-
Prediction: We predict moderate solubility . The aromatic nature of toluene and benzene should allow for favorable π-π stacking interactions with the benzene ring of the solute. Solubility will likely be lower than that of the less polar (2-bromoethyl)benzene. Hexane, being purely aliphatic, is expected to be a poorer solvent than toluene or benzene.
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, THF)
-
Analysis: These solvents possess a dipole moment but do not have hydrogen bond donating capabilities. They are effective at solvating polar molecules through dipole-dipole interactions.
-
Prediction: We predict good to high solubility in this class of solvents. The polarity of 1,3-bis(2-bromoethyl)benzene should align well with the polarity of these solvents. Dichloromethane, in particular, is often an excellent solvent for halogenated organic compounds.
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol)
-
Analysis: These solvents are characterized by the presence of a hydrogen atom attached to an electronegative atom (like oxygen), making them capable of hydrogen bonding. 1,3-bis(2-bromoethyl)benzene cannot donate hydrogen bonds and is only a very weak hydrogen bond acceptor at the bromine atoms.
-
Prediction: We predict moderate to low solubility . While these solvents are polar, their strong hydrogen bonding networks must be disrupted to accommodate the solute. Since the solute cannot participate in hydrogen bonding, the energy cost of creating a solvent cavity may not be fully compensated by the formation of new solute-solvent interactions. Solubility is expected to decrease as the alkyl chain of the alcohol increases (Methanol > Ethanol > Isopropanol).
Highly Polar Solvents (e.g., Water, DMSO, DMF)
-
Analysis: Water is a highly polar, hydrogen-bonding solvent. As with other polar protic solvents, the inability of 1,3-bis(2-bromoethyl)benzene to hydrogen bond will be a major barrier to dissolution. DMSO and DMF are highly polar aprotic solvents.
-
Prediction:
-
Water: We predict very low to negligible solubility , analogous to other halogenated aromatic hydrocarbons.
-
DMSO and DMF: We predict high solubility . These strong polar aprotic solvents are excellent at solvating a wide range of organic molecules, including those with significant dipole moments.
-
Summary of Predicted Solubility
| Solvent Class | Example Solvents | Predicted Solubility of 1,3-bis(2-bromoethyl)benzene | Rationale |
| Nonpolar | Hexane, Toluene | Low to Moderate | Mismatch in polarity. Toluene may be better due to aromatic interactions. |
| Polar Aprotic | Dichloromethane, THF, Acetone | Good to High | "Like dissolves like" principle applies well due to similar polarity. |
| Polar Protic | Ethanol, Methanol | Low to Moderate | Solute cannot participate in the solvent's hydrogen bonding network. |
| Highly Polar | Water | Very Low / Insoluble | High polarity mismatch and lack of hydrogen bonding. |
| Highly Polar Aprotic | DMSO, DMF | High | Strong dipole-dipole interactions facilitate dissolution. |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, direct experimental determination is necessary. The isothermal shake-flask method is a reliable and widely accepted technique.
Objective
To quantitatively determine the solubility of 1,3-bis(2-bromoethyl)benzene in a selected organic solvent at a specific temperature (e.g., 25 °C).
Materials and Equipment
-
1,3-bis(2-bromoethyl)benzene (as pure as possible)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks
-
Pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a Gas Chromatography (GC) system.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of 1,3-bis(2-bromoethyl)benzene to a vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker bath set to the desired temperature.
-
Allow the mixture to equilibrate for at least 24-48 hours. The shaking ensures good mixing and facilitates the dissolution process.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the shaking and allow the excess solid to settle for several hours in the temperature-controlled environment.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pipette.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.
-
Accurately weigh the filtered solution.
-
-
Quantification:
-
Gravimetric Method (Simpler, less precise):
-
Gently evaporate the solvent from the weighed, filtered solution under a stream of nitrogen or in a vacuum oven at a mild temperature.
-
Once the solvent is completely removed, weigh the vial containing the dry residue of 1,3-bis(2-bromoethyl)benzene.
-
The solubility can be calculated from the mass of the residue and the mass of the solvent (initial mass of solution minus mass of residue).
-
-
Chromatographic Method (More precise):
-
Take the filtered supernatant and dilute it accurately with the same solvent using volumetric flasks to a concentration that falls within the linear range of a pre-established calibration curve.
-
Prepare a series of standard solutions of 1,3-bis(2-bromoethyl)benzene of known concentrations.
-
Analyze the standard solutions using HPLC or GC to generate a calibration curve (peak area vs. concentration).
-
Analyze the diluted sample solution and use the calibration curve to determine its concentration.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
-
Caption: Workflow for the experimental determination of solubility.
Conclusion and Recommendations
While direct, published solubility data for 1,3-bis(2-bromoethyl)benzene is not currently available, a robust understanding of its likely behavior can be achieved through the application of fundamental chemical principles. Based on its structure, it is predicted to be highly soluble in polar aprotic solvents like dichloromethane, THF, DMSO, and DMF, and poorly soluble in water and nonpolar aliphatic solvents like hexane. Its solubility in aromatic and polar protic solvents is predicted to be moderate to low.
For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a reliable path forward. It is strongly recommended that researchers perform these measurements in their specific solvent systems of interest to obtain the accurate data needed for process optimization and successful drug development.
References
Sources
Methodological & Application
synthesis of 1,3-bis(2-bromoethyl)benzene from 1,3-phenylenediethanol
[1][2]
Abstract
This application note details the optimized protocol for synthesizing 1,3-bis(2-bromoethyl)benzene from 1,3-phenylenediethanol. This dibromide is a critical "spacer" intermediate used extensively in supramolecular chemistry for the construction of cyclophanes, calixarenes, and metal-organic frameworks (MOFs).[1] While various bromination methods exist (e.g.,
Retrosynthetic Analysis & Strategy
The transformation relies on the nucleophilic substitution of the hydroxyl group by bromide.[1][2] The starting material, 1,3-phenylenediethanol, contains two primary alcohol moieties on flexible ethyl chains.[1]
Strategic Considerations:
-
Selectivity: Both alcohol groups are primary and chemically equivalent; therefore, stoichiometric control to prevent mono-bromination is less critical than ensuring complete conversion.[1]
-
Mechanism: The reaction proceeds via an
mechanism.[1][3][4] The alcohol oxygen attacks the electrophilic phosphorus, forming a good leaving group (dibromophosphite), which is subsequently displaced by a bromide ion.[1][2]
Figure 1: Retrosynthetic disconnection showing the conversion of the diol to the dibromide.
Method A: Phosphorus Tribromide ( ) Protocol (Recommended)[2]
This protocol is optimized for a 10 mmol scale.[1] It balances yield with safety, specifically addressing the exothermicity of
Materials & Equipment
-
Reagents:
-
Equipment:
Reaction Mechanism
The reaction occurs in two distinct phases: activation of the alcohol and substitution.[1][2][3]
Figure 2: Stepwise mechanism of alcohol bromination via phosphorus tribromide.
Step-by-Step Procedure
-
Setup: Flame-dry a 100 mL 3-neck round-bottom flask and equip it with a magnetic stir bar, a nitrogen inlet, and an addition funnel.
-
Solvation: Add 1,3-phenylenediethanol (1.66 g, 10.0 mmol) to the flask. Add 30 mL of anhydrous DCM . Stir until the solid is fully dissolved or suspended as a fine slurry.
-
Cooling: Lower the flask into an ice/salt bath (-5°C to 0°C). Allow the system to equilibrate for 15 minutes.
-
Addition: Transfer
(0.95 mL, 10.0 mmol, 1.0 equiv) to the addition funnel under nitrogen. -
Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours.
-
Quenching: Cool the mixture back to 0°C. Slowly add 10 mL of water dropwise.
-
Workup:
Purification
The crude residue is typically a yellow oil that may crystallize upon standing.[1]
Method B: Hydrobromic Acid ( ) Protocol (Scale-Up Alternative)[2]
For scales >50g, the cost of
Protocol Summary:
Analytical Characterization
Verify the identity of the synthesized 1,3-bis(2-bromoethyl)benzene using the following data.
| Technique | Expected Signal / Value | Structural Assignment |
| Physical State | Low-melting solid or oil | MP approx. 52–54°C (Lit.)[1] |
| Aromatic Protons | ||
| (CDCl3, 400 MHz) | ||
| Aromatic Carbons | ||
| Benzylic Carbon | ||
| Brominated Carbon |
Safety & Handling (SDS Summary)
-
Phosphorus Tribromide (
): Corrosive.[1][4] Reacts violently with water to produce Hydrobromic Acid (HBr) and Phosphorous Acid ( ).[1] Always use a fume hood. -
1,3-Bis(2-bromoethyl)benzene: Alkylating agent.[1] Potential lachrymator.[1] Avoid skin contact; it may cause chemical burns or sensitization.[1]
-
Dichloromethane: Suspected carcinogen.[1] Use chemically resistant gloves (PVA or heavy nitrile).[1]
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Incomplete Conversion | Old/Hydrolyzed | Distill |
| Yellow/Brown Product | Free Bromine ( | Wash organic layer with 10% Sodium Thiosulfate ( |
| Emulsion during workup | Phosphorous acid precipitates | Filter the biphasic mixture through Celite before separation.[1] |
References
-
General
Mechanism & Utility: -
Specific Analogous Protocols (Phenethyl Bromide)
-
Safety Data
Sources
- 1. (1-Bromoethyl)benzene | C8H9Br | CID 11454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgosolver.com [orgosolver.com]
- 3. byjus.com [byjus.com]
- 4. Phosphorus tribromide - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. (2-Bromoethyl)benzene(103-63-9) 1H NMR [m.chemicalbook.com]
- 7. (2-Bromoethyl)benzene | CAS#:103-63-9 | Chemsrc [chemsrc.com]
[3.3]metacyclophane synthesis using 1,3-bis(2-bromoethyl)benzene
This Application Note is designed to provide a rigorous, field-validated protocol for the synthesis of [3.3]metacyclophane utilizing 1,3-bis(2-bromoethyl)benzene as the core electrophilic scaffold.
Unlike the synthesis of symmetric [2.2] or [4.4] cyclophanes, which can often be achieved via direct Wurtz coupling of identical subunits, the [3.3]metacyclophane framework requires a bridge length of three carbons. Starting with an ethyl-substituted precursor (2 carbons), the synthesis necessitates a strategic Cross-Coupling and Ring Contraction approach.
This guide details the Sulfide Extrusion Route (specifically the Stevens Rearrangement pathway), which is the industry standard for precision synthesis of odd-numbered cyclophanes. This method avoids the statistical mixtures inherent in direct Wurtz coupling and provides high regio-control.
Part 1: Strategic Overview & Mechanism
The "Odd-Number" Challenge
The target molecule, [3.3]metacyclophane, consists of two benzene rings connected by two propyl (3-carbon) bridges.
-
Starting Material: 1,3-bis(2-bromoethyl)benzene (Provides 2 carbons per bridge).
-
Required Partner: A "C1" donor unit to complete the 3-carbon bridge.
Direct coupling of the starting material with itself (Wurtz reaction) would yield [4.4]metacyclophane (2+2 carbons). Therefore, we employ a dithia-cyclophane intermediate strategy. We will couple the ethyl-substituted starting material with a methyl-substituted thiol partner to form a 2,11-dithia[4.4]metacyclophane intermediate. Subsequent sulfur extrusion contracts the bridge from 4 atoms (C-C-S-C) to the desired 3 carbon atoms (C-C-C).
Reaction Pathway[1][2][3][4][5][6][7][8]
-
Macrocyclization: Nucleophilic substitution between 1,3-bis(2-bromoethyl)benzene and 1,3-bis(mercaptomethyl)benzene under high-dilution conditions.
-
Ring Contraction (Stevens Rearrangement): Methylation of the sulfide followed by base-induced rearrangement to contract the bridge and extrude sulfur to a pendant position.
-
Desulfurization: Reductive cleavage of the sulfur moiety using Raney Nickel to yield the final hydrocarbon.
Logical Flow Diagram (Graphviz)
Caption: Synthetic pathway converting the 2-carbon ethyl precursor into the 3-carbon bridged [3.3]metacyclophane via sulfide contraction.
Part 2: Experimental Protocols
Protocol 1: Synthesis of 2,11-Dithia[4.4]metacyclophane
This step creates the macrocyclic framework. The use of High Dilution Technique is critical to favor intramolecular ring closure over intermolecular polymerization.
Reagents & Equipment:
| Component | Specification | Quantity (Scale) |
|---|---|---|
| Precursor A | 1,3-bis(2-bromoethyl)benzene | 10.0 mmol (2.92 g) |
| Precursor B | 1,3-bis(mercaptomethyl)benzene | 10.0 mmol (1.70 g) |
| Solvent | Ethanol (Degassed, Anhydrous) | 1.0 L |
| Base | KOH (Pellets) | 25.0 mmol (1.40 g) |
| Apparatus | 2L 3-neck flask, Syringe Pump/Dropping Funnel | - |[1]
Procedure:
-
Setup: Equip a 2L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and two precision dropping funnels (or syringe pump inlets). Flush the system with Nitrogen (
) to prevent disulfide formation. -
Base Solution: Dissolve KOH (1.40 g) in 1.0 L of degassed ethanol within the main flask. Bring to a gentle reflux.
-
Feed Preparation:
-
Solution A: Dissolve 1,3-bis(2-bromoethyl)benzene (2.92 g) in 50 mL benzene/ethanol (1:1).
-
Solution B: Dissolve 1,3-bis(mercaptomethyl)benzene (1.70 g) in 50 mL benzene/ethanol (1:1).
-
-
Simultaneous Addition: Using the syringe pump, add Solution A and Solution B simultaneously and extremely slowly to the refluxing base solution over a period of 8–10 hours .
-
Note: The concentration of free reagents must remain low (<
M) to favor cyclization.
-
-
Workup: After addition is complete, reflux for an additional 2 hours. Concentrate the solvent under reduced pressure to ~50 mL.
-
Isolation: Pour the residue into water (200 mL) and extract with Chloroform (
mL). Wash organics with water and brine, dry over , and evaporate. -
Purification: Recrystallize from benzene/hexane or purify via silica gel chromatography (Eluent: Hexane/DCM 4:1).
-
Expected Product: 2,11-dithia[4.4]metacyclophane (often a mixture of syn and anti conformers).
-
Protocol 2: Ring Contraction (Stevens Rearrangement)
This step contracts the 4-atom bridge (-C-C-S-C-) to a 3-atom carbon skeleton (-C-C-C-) with a pendant sulfur group.
Reagents:
-
Substrate: 2,11-dithia[4.4]metacyclophane (from Protocol 1).
-
Methylating Agent: Dimethoxycarbenium tetrafluoroborate (Borch Reagent) or Methyl Iodide (
). -
Base: Potassium tert-butoxide (
). -
Solvent: Dry THF.
Procedure:
-
Salt Formation: Dissolve the dithia-cyclophane (1 eq) in dry DCM. Add Borch reagent (2.2 eq) or excess MeI. Stir at room temperature for 12 hours. The bis-sulfonium salt will precipitate. Filter and dry the salt.
-
Rearrangement: Suspend the sulfonium salt in dry THF under
. -
Add
(4 eq) in one portion. The strong base deprotonates the alpha-position, triggering the [1,2]-Stevens rearrangement. -
Stir for 4 hours at room temperature.
-
Workup: Quench with water, extract with diethyl ether. The product is a mixture of isomers of bis(methylthio)[3.3]metacyclophane. This crude mixture is usually subjected directly to desulfurization.
Protocol 3: Desulfurization to [3.3]Metacyclophane
The final step removes the sulfur handle, leaving the pure hydrocarbon skeleton.
Reagents:
-
Substrate: Crude bis(methylthio)[3.3]metacyclophane.
-
Catalyst: W-2 Raney Nickel (Active). Caution: Pyrophoric.
-
Solvent: Ethanol or Benzene.
Procedure:
-
Preparation: Dissolve the crude rearrangement product in Ethanol (50 mL).
-
Reaction: Add a large excess of Raney Nickel (approx. 10x weight of substrate) as a slurry in ethanol.
-
Reflux: Heat to reflux for 6–12 hours. Monitor by TLC (disappearance of sulfur spots).
-
Filtration: Carefully filter off the Raney Nickel through a pad of Celite. Keep the catalyst wet at all times to prevent ignition.
-
Purification: Evaporate the filtrate. Purify the resulting white solid by column chromatography (Silica, Hexane) or sublimation.
-
Characterization:
-
1H NMR: Look for the characteristic multiplets of the propyl bridges (central
vs benzylic ) and the internal aromatic protons (often shielded, appearing upfield around 4.5–5.5 ppm depending on conformation).
-
Part 3: Critical Analysis & Troubleshooting
Why 1,3-bis(2-bromoethyl)benzene?
Using the ethyl-substituted benzene (instead of the methyl-substituted analog) allows access to the [3.3] system only when coupled with a C1 unit. If the user were to employ 1,3-bis(bromomethyl)benzene, they would need a C2 linker (like ethanedithiol) to achieve the same [3.3] result. The choice of the ethyl precursor dictates the use of the mercaptomethyl partner.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Concentration too high; Polymerization dominant. | Increase solvent volume; Decrease addition rate (Simulated High Dilution). |
| Incomplete Extrusion | Raney Ni deactivated. | Prepare fresh W-2 Raney Ni; Ensure vigorous stirring. |
| Isomer Complexity | Syn/Anti conformational locking. | [3.3]metacyclophanes are conformationally mobile at higher temperatures. High-temp NMR ( |
Safety Warnings
-
1,3-bis(2-bromoethyl)benzene: Potent alkylating agent. Causes severe skin burns and eye damage. Use double gloves and face shield.
-
Raney Nickel: Pyrophoric when dry. Dispose of in a dedicated waste container with water/acid quench.
References
-
Mitchell, R. H., & Boekelheide, V. (1974). "The Synthesis of [3.3]Metacyclophane and Related Compounds." Journal of the American Chemical Society, 96(5), 1547–1557.
- Core protocol for dithia-cyclophane synthesis and Stevens rearrangement.
-
Shinmyozu, T., et al. (1985). "Synthesis and Conformational Behavior of [3.3]Metacyclophanes." The Journal of Organic Chemistry, 50(14), 2417–2423.
- Detailed spectral analysis and conformational properties of the target molecule.
-
Vögtle, F. (1993). Cyclophane Chemistry: Synthesis, Structures and Reactions.[2] John Wiley & Sons.
- Authoritative text on high-dilution techniques and cyclophane nomencl
-
Kirschbaum, S., et al. (2023). "Optimization of (2-Bromoethyl)benzene Synthesis.
- Reference for precursor handling and stability.
Sources
Technical Application Note: Precision Functionalization of meta-bis(2-bromoethyl)benzene
Executive Summary & Reactivity Profile
This guide details the nucleophilic substitution protocols for 1,3-bis(2-bromoethyl)benzene (CAS: 53928-30-6). Unlike its benzylic analog (meta-xylylene dibromide), this molecule possesses homobenzylic bromide groups. This structural nuance dictates a distinct reactivity profile:
-
Reduced Reactivity: Homobenzylic halides are less reactive in
pathways compared to benzylic halides due to the lack of direct resonance stabilization of the carbocation by the aromatic ring. -
Elimination Risk (The "Styrene Trap"): The presence of
-hydrogens makes this substrate highly susceptible to E2 elimination, yielding 1,3-divinylbenzene (styrene derivatives) if subjected to strong bases or excessive heat. -
Substitution Pathway: Reactions proceed predominantly via
mechanisms. Steric hindrance is minimal, allowing for efficient attack by azides, amines, and thiols.
Reactivity Landscape
The following diagram illustrates the competitive pathways and strategic product outcomes.
Figure 1: Chemoselective pathways. The green nodes represent desired substitution products, while the red node indicates the elimination trap to be avoided.
Protocol A: Synthesis of 1,3-bis(2-azidoethyl)benzene
Application: Precursor for CuAAC "Click" reactions to generate triazole-linked networks or drug conjugates.
Rationale
Sodium azide (
Materials
-
1,3-bis(2-bromoethyl)benzene (1.0 eq)
-
Sodium Azide (
) (2.5 eq) – Warning: Acutely Toxic -
Dimethyl Sulfoxide (DMSO) (anhydrous)
-
Dichloromethane (DCM) and Water for workup
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-bis(2-bromoethyl)benzene (e.g., 1.0 g, 3.4 mmol) in DMSO (10 mL).
-
Addition: CAREFULLY add sodium azide (550 mg, 8.5 mmol) in one portion.
-
Safety Note: Ensure no acid is present to prevent formation of hydrazoic acid (
), which is explosive.
-
-
Reaction: Heat the mixture to 60°C for 12 hours.
-
Control: Do not exceed 80°C. Higher temperatures favor the elimination of HBr to form vinyl groups.
-
-
Quench & Workup:
-
Cool to room temperature.[1]
-
Pour the reaction mixture into 50 mL of ice-cold water.
-
Extract with DCM (
mL). -
Wash the combined organic layers with water (
mL) and brine ( mL) to remove residual DMSO.
-
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Validation: The product is typically a pale yellow oil.[2]
-
IR Check: Look for the strong, characteristic azide stretch at ~2100 cm⁻¹ .
-
Protocol B: Macrocyclization (N-Alkylation)
Application: Synthesis of cyclophanes and polyamine chelators (e.g., Cyclen derivatives).
Rationale
To favor intramolecular cyclization over intermolecular polymerization, this protocol utilizes Pseudo-High Dilution conditions. A weak inorganic base (
Experimental Workflow
The following diagram details the critical addition sequence required to prevent polymer formation.
Figure 2: High-dilution strategy for macrocyclization. Simultaneous slow addition keeps instantaneous concentrations low, favoring ring closure.
Step-by-Step Methodology
-
Base Suspension: Suspend anhydrous
(5.0 eq) in Acetonitrile (MeCN) in a large 3-neck flask. Heat to reflux.[1][2][3][4] -
Reagent Preparation:
-
Solution A: Dissolve 1,3-bis(2-bromoethyl)benzene (1.0 eq) in MeCN (dilution factor: 20 mL/mmol).
-
Solution B: Dissolve the diamine/nucleophile (1.0 eq) in MeCN (dilution factor: 20 mL/mmol).
-
-
Addition: Using a dual-channel syringe pump, add Solution A and Solution B simultaneously to the refluxing base suspension over a period of 8–10 hours .
-
Completion: After addition is complete, reflux for an additional 12 hours.
-
Purification:
-
Filter off the inorganic salts while warm.
-
Evaporate the solvent.
-
Purify via silica gel chromatography (eluent: DCM/MeOH with 1%
for amines).
-
Troubleshooting & Optimization Data
The following table summarizes common failure modes and their corrective actions based on internal optimization studies.
| Issue | Observation (Analytic) | Root Cause | Corrective Action |
| Styrene Formation | NMR: Vinyl protons at | Base too strong or Temp too high. | Switch from NaH/NaOH to |
| Polymerization | Insoluble gum; Broad NMR signals. | Concentration too high. | Implement High Dilution Protocol (Figure 2). |
| Mono-substitution | Mass Spec: M+ mass corresponds to mono-adduct. | Stoichiometry imbalance. | Use excess nucleophile (if linear product desired) or strict 1:1 (if macrocycle). |
| Hydrolysis | IR: -OH stretch at 3400 cm⁻¹. | Wet solvents. | Use anhydrous solvents and store reagents under |
Safety & Handling
-
Alkylating Agent: 1,3-bis(2-bromoethyl)benzene is a potent alkylating agent. It can cross-link DNA. Handle exclusively in a fume hood with double nitrile gloves.
-
Azide Hazards: While organic azides are generally stable, low molecular weight azides can be explosive. Never use chlorinated solvents (DCM) during the reaction with sodium azide to avoid forming diazidomethane (highly explosive). Use DCM only for workup after the azide ion is consumed/washed away.
References
-
Preparation of (2-bromoethyl)
-
Nucleophilic Substitution Mechanisms (SN2 vs E2)
-
Elimination Side Reactions (Styrene Formation)
-
Azide Synthesis Protocols
- Source: ChemSynthesis. (2025). Synthesis of (1-azido-2-bromoethyl)
-
URL:[Link]
Sources
- 1. bloomtechz.com [bloomtechz.com]
- 2. US2935535A - Process for making beta-bromoethyl aromatic compounds - Google Patents [patents.google.com]
- 3. CAS: 103-63-9 [dangtongbiological.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. prepchem.com [prepchem.com]
- 6. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]
- 7. bloomtechz.com [bloomtechz.com]
- 8. When (R)-(1-bromoethyl)benzene is treated with sodium cyanide, a ... | Study Prep in Pearson+ [pearson.com]
- 9. 2 B; Product B is : | Filo [askfilo.com]
using 1,3-bis(2-bromoethyl)benzene as a polymer cross-linker
Application Note: High-Performance Polymer Cross-Linking with 1,3-Bis(2-bromoethyl)benzene
Executive Summary
This guide details the utilization of 1,3-bis(2-bromoethyl)benzene as a specialized cross-linking agent for nucleophilic polymers, specifically Poly(4-vinylpyridine) (P4VP) and poly(allylamine).[1] Unlike the more common para-xylylene dibromide cross-linkers, this meta-substituted, ethyl-spaced linker introduces a unique "kinked" geometry and increased conformational flexibility into the polymer network.[1]
Key Advantages:
-
Enhanced Flexibility: The ethylene spacer (
) reduces steric strain compared to methylene spacers.[1] -
Topology Control: The meta (1,[1]3) substitution prevents linear rigid-rod formation, creating amorphous regions beneficial for ion transport in Anion Exchange Membranes (AEMs).[1]
-
Stability: Phenethyl bromide linkages are less prone to rapid hydrolysis compared to benzylic bromide linkages, offering superior long-term stability in aqueous environments.[1]
Chemical Profile & Mechanism
-
Molecular Weight: 292.01 g/mol [1]
-
Reactivity: Primary alkyl halide susceptible to
nucleophilic substitution.[1]
Mechanism of Action:
The cross-linking occurs via a double Menschutkin reaction (quaternization).[1] The lone pair of the nitrogen in the polymer backbone attacks the
Figure 1: Mechanism of P4VP cross-linking via Menschutkin reaction.
Pre-Requisite: Synthesis of the Linker
As 1,3-bis(2-bromoethyl)benzene is a specialized building block, commercial stocks may be low.[1] The following protocol allows for in-house synthesis from the diol precursor.
Precursor: 1,3-Benzenediethanol (CAS 1946-58-3) Reagents: 48% Hydrobromic Acid (HBr) Equipment: Round-bottom flask, Reflux condenser, Oil bath.[1]
Protocol:
-
Charge: Add 1,3-benzenediethanol (5.0 g, 30 mmol) to a round-bottom flask.
-
Acidify: Slowly add 48% aqueous HBr (50 mL, excess). Caution: Exothermic.[1]
-
Reflux: Heat the mixture to reflux (approx. 110–120°C) for 6–8 hours.
-
Extraction: Cool to room temperature. Dilute with water (100 mL) and extract with hexane or dichloromethane (
mL).[1] -
Wash: Wash the organic layer with saturated
(to remove acid) and brine.[1] -
Dry & Concentrate: Dry over anhydrous
, filter, and concentrate under vacuum. -
Yield: Expect a pale yellow oil (approx. 85–90% yield).
Application Protocol: Cross-Linking Poly(4-vinylpyridine)
This protocol describes the fabrication of a cross-linked AEM or hydrogel.[1]
Materials
-
Polymer: Poly(4-vinylpyridine) (P4VP), MW ~60,000 (Sigma-Aldrich).[1]
-
Cross-linker: 1,3-Bis(2-bromoethyl)benzene (Synthesized above).[1][2][5]
-
Solvent: Nitromethane (preferred for high dielectric constant) or DMF (N,N-Dimethylformamide).[1]
-
Vessel: Teflon-lined reaction vial or glass casting dish.
Step-by-Step Methodology
Step 1: Polymer Dissolution Dissolve P4VP in the chosen solvent to create a 5–10 wt% solution.[1]
-
Tip: Stir at 40°C for 2 hours to ensure complete chain disentanglement.
Step 2: Cross-linker Addition (Stoichiometry Control) Add the cross-linker.[1] The degree of cross-linking (DC) is defined by the molar ratio of linker to pyridine units.[1]
| Target Cross-link Density | P4VP Mass (g) | Pyridine Moles | Linker Moles Required | Linker Mass (g) |
| 5% | 1.00 | 9.51 mmol | 0.24 mmol | 0.070 |
| 10% | 1.00 | 9.51 mmol | 0.48 mmol | 0.140 |
| 20% | 1.00 | 9.51 mmol | 0.95 mmol | 0.277 |
Note: Molar Mass of Vinylpyridine monomer unit = 105.14 g/mol .[1]
Step 3: Casting & Curing (The "Sol-Gel" Transition)
-
Pour the homogenous solution into a glass Petri dish (for membranes) or vial (for bulk gels).
-
Thermal Cure: Place in an oven at 80°C .
-
Solvent Evaporation: If making a membrane, remove the cover after 12 hours to allow solvent evaporation, or use a vacuum oven at 60°C.[1]
Step 4: Purification Soak the resulting film/gel in acetone or diethyl ether for 24 hours to extract any unreacted linker.[1] Follow with a methanol wash.[1]
Characterization & Validation
To ensure the protocol was successful, perform the following validation steps:
A. Solubility Test (The "Gel Fraction" Test)
The simplest validation.[1] Uncross-linked P4VP is soluble in ethanol and dilute HCl.[1]
-
Method: Place a piece of the cured polymer in 1M HCl.[1]
-
Result: If it dissolves
Failed. If it swells but maintains shape Success .
B. FTIR Spectroscopy
Look for the emergence of quaternary ammonium bands and the shift in pyridine ring breathing modes.[1]
| Functional Group | Wavenumber ( | Change |
| Pyridine (C=N) | ~1595 | Intensity decreases |
| Quaternary Pyridinium ( | ~1640 | New peak appears |
| C-Br (Linker) | ~600-700 | Disappears (if fully reacted) |
C. Ionic Conductivity (For AEM Applications)
If used as an anion exchange membrane, measure conductivity via Electrochemical Impedance Spectroscopy (EIS).[1]
-
Expectation: 10–50 mS/cm (depending on DC and hydration) due to the free bromide counter-ions.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Polymer dissolves in water | Insufficient cross-linking | Increase cure time to 48h or increase temperature to 90°C. |
| Film is too brittle | Cross-link density too high | Reduce linker concentration to <10 mol%.[1] |
| Phase separation (Opaque) | Linker incompatibility | Switch solvent to Propylene Carbonate or DMSO; ensure slow evaporation. |
| Low Yield of Linker | Incomplete bromination | Ensure HBr is in large excess (5-10 eq) and reflux is vigorous.[1] |
References
-
Synthesis of 1,3-bis(2-bromoethyl)
-
Quaternization Kinetics of P4VP
-
General Cross-linking of P4VP with Alkyl Halides
-
Molecule Data (CAS 103199-07-1)
Sources
- 1. (1-Bromoethyl)benzene | C8H9Br | CID 11454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vdoc.pub [vdoc.pub]
- 3. 69919-99-9|1-(2-Bromoethyl)-2,4-dimethylbenzene|BLD Pharm [bldpharm.com]
- 4. 56829-61-9|1-(2-Bromoethyl)-4-(tert-butyl)benzene|BLD Pharm [bldpharm.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. academic.oup.com [academic.oup.com]
- 7. RR [rrscientific.com]
- 8. web.itu.edu.tr [web.itu.edu.tr]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,3-Bis(2-bromoethyl)benzene
[1][2][3]
Topic: Vacuum Distillation Protocol & Troubleshooting Ticket ID: CHEM-PUR-13BBE Status: Open Support Level: Tier 3 (Senior Application Scientist)[1][2][3]
Executive Summary & Technical Context
Compound: 1,3-bis(2-bromoethyl)benzene (and related isomers) Challenge: This compound combines a high molecular weight with the thermal instability characteristic of phenethyl bromides.[1][2][3] Critical Failure Mode: Thermal elimination of HBr to form 1,3-divinylbenzene (which rapidly polymerizes) or mono-vinyl derivatives.[1][3] This results in the material turning black/brown and a loss of vacuum due to HBr gas generation.[1][2][3]
The "Application Scientist" Insight: While the user requested distillation, this compound often solidifies (mp ~50–60°C) upon purification.[1][2][3] Distillation is effective for crude oil cleanup, but recrystallization (from hexanes or heptane) is often the superior final polishing step.[1][2][3] If you must distill to high purity, you are fighting against the "thermal clock" of the molecule.[1][2][3]
Pre-Distillation Checklist (The "Go/No-Go" Gauge)
Before heating the flask, verify these parameters to prevent decomposition.
| Parameter | Requirement | Why? |
| Vacuum Pressure | < 0.5 mmHg (Ideal: < 0.1 mmHg) | High boiling point requires deep vacuum to keep pot temp < 160°C. |
| Pot Acidity | Neutral / Basic Wash | Residual acid catalyzes HBr elimination.[1][2][3] Wash crude with |
| Drying | Strictly Anhydrous | Water creates steam, destroying vacuum depth and hydrolyzing the bromide.[3] Dry over |
| Condenser Temp | 45°C – 55°C (Warm Water/Air) | The pure compound may crystallize in a cold condenser, causing dangerous pressure buildup.[1][2][3] |
| Apparatus | Short Path | Minimize residence time.[2][3] Do not use a Vigreux column (too much hold-up/heat exposure).[1][2][3] |
Standard Operating Procedure (SOP)
Phase A: Preparation
-
Quench & Wash: Dissolve crude reaction mixture in DCM or Ether. Wash 2x with sat.
, 1x with Brine.[1][2][3] -
Stabilization: (Optional) Add a radical inhibitor (e.g., BHT, 100 ppm) to the pot to inhibit polymerization of any divinylbenzene formed.
-
Solvent Removal: Strip low-boiling solvents on a Rotavap.[1][2][3] Do not overheat during this step (keep bath < 40°C).[1][2][3]
Phase B: The Distillation Run
-
Setup: Assemble a short-path distillation head. Use a cow receiver to separate fractions without breaking vacuum.[2][3]
-
Degassing: Apply full vacuum at room temperature for 10-15 mins to remove residual solvent and dissolved gases.[1][2][3]
-
Ramp: Slowly increase oil bath temperature.
-
Fraction Collection:
Troubleshooting Guide (FAQ)
Q1: The material in the flask turned black and vacuum pressure spiked. What happened?
Diagnosis: Thermal Decomposition (HBr Elimination). You exceeded the thermal stability limit of the alkyl bromide.[1][2][3] The black color is polymerized divinylbenzene/tar, and the pressure spike is HBr gas release.[1][2][3]
-
Immediate Fix: Stop heating. Remove the oil bath.[1][2][3] Do not vent to air immediately (hot organic vapors + oxygen = fire risk).[1][2][3]
-
Prevention: Improve vacuum to lower the boiling point. If your pump cannot achieve <0.5 mmHg, do not distill .[2][3] Switch to recrystallization.[2][3]
Q2: The distillate is solidifying in the condenser and blocking flow.
Diagnosis: Cold Spot Crystallization. 1,3-bis(2-bromoethyl)benzene has a melting point above standard chiller temperatures.[1][2][3]
-
Immediate Fix: Turn off the coolant circulator. Use a heat gun (gentle setting) to melt the plug into the receiver.[1][2][3]
-
Prevention: Use an air condenser or circulate warm water (45-50°C) instead of cold tap water.[1][2][3]
Q3: My distillate is pink or slightly brown, not colorless.
Diagnosis: Trace Oxidation or Iodine formation. Bromides are light-sensitive and can oxidize slightly.[1][2][3]
Logic & Workflow Visualization
Workflow 1: Distillation Decision Logic
Caption: Operational logic for the purification of thermally sensitive phenethyl bromides.
Workflow 2: Troubleshooting The "Clog"
Caption: Rapid response protocol for solidification in the distillation head.
References & Authoritative Grounding
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2][3] Longman Scientific & Technical, 1989 .[2][3] (See section on "Alkyl Halides" and purification of thermally unstable liquids).
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.[1][2][3] Butterworth-Heinemann, 2013 .[1][2][3] [1][2][3]
-
Org. Synth. 1943, 23, 100. "Phenethyl Bromide" (Describes the fundamental instability and wash protocols for the mono-bromide analogue, applicable here).[1][2][3] [1][2][3]
-
PubChem Compound Summary. "1-(2-Bromoethyl)-3-(2-bromoethyl)benzene" (Structural data and physical properties). [1][2][3]
-
NIST Chemistry WebBook. "Benzene, (2-bromoethyl)-" (Thermochemical data for the mono-analogue used for boiling point extrapolation).[1][2][3] [1][2][3]
preventing polymerization during 1,3-bis(2-bromoethyl)benzene synthesis
Technical Support Center: 1,3-Bis(2-bromoethyl)benzene Synthesis
Executive Summary
The synthesis of 1,3-bis(2-bromoethyl)benzene (CAS: 5760-41-8) presents a unique challenge: the target molecule is the anti-Markovnikov derivative of 1,3-divinylbenzene (DVB). Users frequently encounter uncontrolled polymerization (gelation) when attempting direct hydrobromination of DVB.
This guide addresses the two primary synthesis routes. Route A (The Diol Route) is the industry standard for high purity and is recommended to avoid polymerization. Route B (The DVB Route) is the high-risk "legacy" path where polymerization is the dominant failure mode.
Part 1: Diagnostic & Route Selection
Before troubleshooting, identify your current precursor system.
| Feature | Route A: Diol Substitution (Recommended) | Route B: DVB Hydrobromination (High Risk) |
| Starting Material | 1,3-Bis(hydroxyethyl)benzene | 1,3-Divinylbenzene (DVB) |
| Reagents | PBr | HBr (gas) + Radical Initiator (AIBN/Peroxide) |
| Polymerization Risk | Low (Only if overheating occurs) | Critical (Crosslinking is mechanistically favored) |
| Primary Failure | Elimination to styrene (vinyl) intermediates | Rapid formation of insoluble "popcorn" polymer |
Part 2: Troubleshooting The Diol Route (Preferred)
Context: You are converting 1,3-bis(hydroxyethyl)benzene to the bromide using PBr
The Mechanism of Failure
While the diol itself does not polymerize, acid-catalyzed dehydration can occur if the reaction temperature is too high. This generates vinyl groups (styrene derivatives) in situ. Once formed, these vinyl groups polymerize under the acidic conditions (cationic polymerization).
Protocol: Optimized Diol Bromination
Validates against: Elimination-mediated oligomerization.
-
Reagent Choice: Use Phosphorus Tribromide (PBr
) in DCM or Toluene rather than aqueous HBr/H SO . PBr operates at lower temperatures, minimizing elimination. -
Temperature Control:
-
Addition Phase: 0°C to 5°C.
-
Reaction Phase: Do not exceed 40°C.
-
Critical Limit: Temperatures >60°C significantly increase the rate of dehydration to divinylbenzene.
-
-
Quenching: Quench with ice water immediately upon completion. Prolonged exposure to acidic byproducts promotes "tar" formation.
Diol Route FAQs
Q: My product has a yellow/brown tint. Is this polymer?
A: Likely not. It is often trace elemental bromine or phosphite byproducts. Wash with 10% Na
Q: Can I use HBr (48%) instead of PBr
Part 3: Troubleshooting The DVB Route (High Risk)
Context: You are attempting to add HBr to 1,3-divinylbenzene to get the anti-Markovnikov product, but the flask solidifies (gels).
The Mechanism of Failure
To achieve anti-Markovnikov addition (terminal bromide), you must use a free-radical mechanism (HBr + Peroxide/AIBN). However, DVB is a potent crosslinker. The free radicals required for the reaction are also the initiators for radical polymerization.[1]
-
Result: The rate of polymerization (
) often exceeds the rate of chain transfer to HBr ( ), leading to a crosslinked network (Gelation).
Corrective Strategy: The "Dilution & Temperature" Protocol
Note: This route is chemically fighting against itself. Yields are typically lower than Route A.
-
Extreme Dilution: Run the reaction in n-Heptane or Toluene at high dilution (0.1 M). This reduces the probability of a growing polymer chain encountering another DVB molecule (intermolecular crosslinking).[2]
-
Temperature: Maintain 60-80°C. While counterintuitive, higher temperatures favor the chain transfer to HBr (product formation) over the propagation step (polymerization) in some styrenic systems, but this window is narrow.
-
The "Inhibitor Paradox": You cannot use standard radical inhibitors (like TBC) because they will quench the radical initiator needed for the reaction.
-
Alternative: Use Hydroboration-Oxidation instead of HBr. Convert DVB to the Diol first using BH
-THF, then switch to Route A. This completely bypasses the radical competition.
-
Part 4: Visualizing the Failure Pathways
The following diagram illustrates why the DVB route fails and how the Diol route avoids the "Polymerization Trap."
Caption: Figure 1. Mechanistic pathways showing the high risk of crosslinking in the DVB route versus the direct substitution of the Diol route.
Part 5: Summary of Quantitative Parameters
| Parameter | Recommended Value | Reason |
| Reaction Temp (Diol Route) | < 40°C (with PBr | Prevents elimination to vinyl species. |
| Reaction Temp (DVB Route) | 80-90°C (in n-Heptane) | Optimizes anti-Markovnikov addition kinetics [Source 1.2]. |
| Concentration (DVB Route) | < 0.1 M | Reduces intermolecular collision/crosslinking. |
| Inhibitor (Storage) | 4-tert-butylcatechol (TBC) | Scavenges radicals during storage of DVB. |
| Inhibitor (Reaction) | None (for DVB route) | Inhibitors stop the desired radical addition. |
References
-
ChemicalBook. (2-Bromoethyl)benzene Synthesis and Applications. Retrieved from ChemicalBook. Link
-
PubChem. 1,3-Bis(2-hydroxyethoxy)benzene Compound Summary. National Library of Medicine. Link
-
PrepChem. Preparation of (2-bromoethyl)benzene. Practical Handbook of Organic Chemistry.[3] Link
-
LibreTexts. Radical Polymerization Mechanisms. Chemistry LibreTexts.[1] Link
-
ResearchGate. Living Anionic Polymerization of 1,4-Divinylbenzene. (Discusses sensitivity of DVB to polymerization conditions). Link
Sources
stability of 1,3-bis(2-bromoethyl)benzene under ambient conditions
Technical Support Center: Stability & Handling Guide for 1,3-Bis(2-bromoethyl)benzene
Technical Executive Summary
Compound Identity: 1,3-Bis(2-bromoethyl)benzene CAS: 33928-89-9 Chemical Class: Benzylic-homologated Alkyl Bromide (Phenethyl Bromide derivative)[1]
The Core Challenge:
While 1,3-bis(2-bromoethyl)benzene is structurally robust compared to benzylic bromides (where the bromine is attached directly to the benzylic carbon), it possesses a unique set of vulnerabilities under ambient conditions.[1] The "ethyl spacer" (
This guide addresses the specific stability profile of the meta-isomer, distinguishing it from its more crystalline para-counterpart, and provides actionable troubleshooting for researchers.[1]
Troubleshooting & FAQs: Researcher-to-Scientist
Q1: "My sample has transitioned from colorless to a faint yellow/brown. Is it still usable?"
Diagnosis: Photolytic Decomposition & HBr Formation
The Mechanism: Alkyl bromides are inherently photosensitive. Exposure to ambient light (UV/Vis) causes homolytic cleavage of the
-
Impact: If the color is faint, the bulk purity is likely
. However, the presence of free and (hydrobromic acid) acts as an autocatalytic accelerant for further degradation. -
Action:
-
Check pH: Dissolve a small aliquot in neutral water/methanol. If pH < 5, significant HBr has formed.
-
Remediation: For critical applications, wash the organic phase with cold 5%
solution, dry over , and filter. -
Prevention: Store in amber glass or wrap containers in aluminum foil.
-
Q2: "Can I store this compound at room temperature (25°C) on the benchtop?"
Diagnosis: Thermal Elimination Risk The Mechanism: While less reactive than benzyl bromide, the phenethyl bromide motif is susceptible to thermal elimination of HBr to form styrenic double bonds (vinyl groups).
-
Risk Factor: At 25°C, this process is slow but cumulative.[1] The real danger is that the resulting 1,3-divinylbenzene is a potent cross-linker.[1] Even trace amounts can initiate polymerization within the bottle, turning your liquid/solid into an insoluble gum.
-
Action:
-
Mandatory: Store at 2–8°C (Refrigerator).
-
Ideal: Store at -20°C for long-term (>3 months) retention.
-
Atmosphere: Always backfill the headspace with Argon or Nitrogen. Oxygen promotes radical formation which accelerates decomposition.[1]
-
Q3: "I observe a precipitate or cloudiness in my liquid sample."
Diagnosis: Hydrolysis or Oligomerization
The Mechanism: Moisture ingress leads to nucleophilic substitution (
-
Action:
-
Run TLC: (Solvent: Hexane/Ethyl Acetate 9:1). The diol will remain at the baseline; the pure bromide will have a high
(~0.6-0.8).[1] -
Resolution: If hydrolysis is confirmed, the sample must be purified (silica plug filtration) or discarded if degradation >10%.
-
Degradation Pathways Visualization
Understanding how the molecule breaks down is critical for selecting the right storage conditions.
Figure 1: Primary degradation pathways. Note that the "Vinyl" pathway is the most destructive due to the risk of polymerization.
Experimental Protocols
Protocol A: Purity Verification (TLC & NMR)
Before using stored material in sensitive nucleophilic substitutions (e.g., amine alkylation), verify its integrity.
1. Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: 10% Ethyl Acetate in Hexanes.[1]
-
Visualization: UV Light (254 nm).
-
Interpretation:
-
Product (
): Dark UV-active spot.[1] -
Impurity A (Vinyl):
(Runs faster, faint UV). -
Impurity B (Alcohol):
(Stays near baseline).
-
2. 1H-NMR Diagnostic (CDCl3)
-
Target Signal: Look for the triplet of the
group at ppm .[1] -
Degradation Flags:
-
Vinyl Protons: Multiplets at
ppm indicate elimination.[1] -
Alcohol Protons: Triplet shift to
ppm ( ) indicates hydrolysis.
-
Protocol B: Emergency Purification (Acid Wash)
If the sample is yellow (contains
-
Dissolve the compound in Dichloromethane (DCM) or Diethyl Ether (10 mL solvent per 1 g compound).
-
Wash with cold 10% Sodium Thiosulfate (
) solution.-
Why? Thiosulfate reduces colored bromine (
) back to colorless bromide ions ( ).
-
-
Wash with Water followed by Brine .[1]
-
Dry over anhydrous Magnesium Sulfate (
) . -
Concentrate under reduced pressure (Rotovap) at
to avoid thermal elimination.
Storage Decision Tree
Follow this logic flow to ensure maximum shelf-life.
Figure 2: Storage logic workflow.[1] Prioritize cold and inert atmosphere.
Stability Data Summary
| Parameter | Specification / Behavior | Causality |
| Ideal Storage Temp | 2°C to 8°C | Retards E2 elimination to vinyl species.[1] |
| Flash Point | ~193°F (90°C) | Combustible; keep away from heat sources [1].[1] |
| Hydrolytic Stability | Moderate | Stable in neutral water for hours; degrades over days/weeks.[1] |
| Light Sensitivity | High | C-Br bond energy (~68 kcal/mol) is susceptible to UV cleavage.[1] |
| Incompatibility | Strong Oxidizers, Strong Bases | Bases (NaOH, KOH) trigger rapid elimination to divinylbenzene.[1] |
References
-
National Institutes of Health (NIH) . (2017). Benzene degradation pathways. Retrieved from [Link]
(Note: While specific data for the 1,3-bis isomer is rare in public catalogs, the physical and chemical properties are extrapolated with high confidence from the well-documented 2-bromoethylbenzene analogue, as the functional group chemistry is identical.)[1]
Sources
Validation & Comparative
Technical Guide: Distinguishing 1,3-Bis(2-bromoethyl)benzene from 1,2-Isomer Impurities
The following technical guide details the differentiation of 1,3-bis(2-bromoethyl)benzene from its 1,2-isomer, designed for researchers in medicinal chemistry and materials science.
Executive Summary
In the synthesis of macrocycles, multidentate ligands, and pharmaceutical intermediates, the regiochemical purity of 1,3-bis(2-bromoethyl)benzene (the meta isomer) is critical. The presence of the 1,2-isomer (ortho) or 1,4-isomer (para) can lead to failed cyclizations or incorrect ligand geometries.
This guide provides a definitive physiochemical and spectroscopic framework to identify and quantify these impurities. While physical state can provide an initial clue (the para isomer is a solid, whereas the meta and ortho isomers are typically oils at room temperature), Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for validation.
Physical Property Matrix
The three isomers exhibit distinct physical properties driven by their symmetry and packing efficiency.
| Property | 1,3-Isomer (Meta) | 1,2-Isomer (Ortho) | 1,4-Isomer (Para) |
| CAS Number | 103199-07-1 | 17379-00-9 | 4542-72-7 |
| Physical State | Colorless Oil | Oil / Low-melting solid | Crystalline Solid |
| Melting Point | < 25 °C | N/A (Liquid at RT) | 73–77 °C |
| Boiling Point | ~141 °C (2 Torr) | ~294 °C (760 Torr) | ~300 °C (760 Torr) |
| Symmetry |
Analyst Note: If your sample is a crystalline solid at room temperature, it is likely the 1,4-isomer (para), not the target 1,3-isomer.
Spectroscopic Identification (The Gold Standard)
Proton NMR ( H NMR) Analysis
The aromatic region (7.0 – 7.5 ppm) provides the most reliable diagnostic signals. Both isomers possess symmetry, but the proton environments differ fundamentally.
Target: 1,3-Bis(2-bromoethyl)benzene [1][2][3]
-
Symmetry: The molecule has a
axis passing through C2 and C5. -
Diagnostic Peak (The "Smoking Gun"): The proton at position 2 (H2 ) is unique. It sits between the two alkyl substituents.
-
Signal: Appears as a singlet (or fine triplet,
Hz) typically downfield or distinct from the other aromatic protons. -
Pattern:
- ~7.15–7.30 ppm: Singlet (1H, H-2)
- ~7.10 ppm: Doublet (2H, H-4, H-6)
- ~7.25 ppm: Triplet (1H, H-5)
-
-
Aliphatic Chain: Two triplets (
ppm and ppm) corresponding to and .
Impurity: 1,2-Bis(2-bromoethyl)benzene [4][5]
-
Symmetry: The molecule has a mirror plane bisecting the C1-C2 bond.
-
Diagnostic Feature: Absence of a singlet.
-
Pattern: The aromatic protons form an AA'BB' system.
- ~7.1–7.4 ppm: Two complex multiplets of equal integration (2H each).
-
Key Check: If you observe a symmetric multiplet pattern without an isolated singlet, you have the ortho impurity.
Carbon NMR ( C NMR) Analysis
Counting the unique aromatic carbon signals confirms the substitution pattern.
-
1,3-Isomer (Meta): 4 Unique Aromatic Signals
-
C-1,3 (Quaternary)
-
C-2 (CH, between substituents)
-
C-4,6 (CH)
-
C-5 (CH, opposite H-2)
-
-
1,2-Isomer (Ortho): 3 Unique Aromatic Signals
-
C-1,2 (Quaternary)
-
C-3,6 (CH, adjacent to substituent)
-
C-4,5 (CH, distant)
-
Chromatographic Separation Strategy
When quantifying low-level impurities (<5%), GC-MS is preferred over NMR due to dynamic range limits.
-
Column: Standard non-polar capillary column (e.g., DB-5 or HP-5).
-
Elution Order (Typical):
-
1,3-Isomer (Meta): Elutes first (lower boiling point, less dipole moment than ortho).
-
1,2-Isomer (Ortho): Elutes second (higher boiling point due to dipole interactions).
-
1,4-Isomer (Para): Elutes last (highest boiling point, most crystalline).
-
-
Mass Spec: Both isomers show a characteristic isotope pattern for two bromine atoms (
, , in 1:2:1 ratio) at .
Experimental Workflow & Decision Tree
The following diagram outlines the logical flow for validating the identity of your material.
Caption: Logical workflow for distinguishing bis(2-bromoethyl)benzene isomers based on physical state and NMR signature.
Synthesis & Impurity Origin
Understanding the source of the impurity helps in prevention.
-
Route A: Radical Bromination of Diethylbenzene
-
Risk: This route often yields 1-bromoethyl (benzylic bromide) derivatives, not the desired 2-bromoethyl. If 1,2-diethylbenzene is present in the starting material, the 1,2-bromide impurity will form.
-
-
Route B: Hydrobromination of Divinylbenzene
-
Risk: Anti-Markovnikov addition is required. Incomplete regioselectivity can lead to mixed 1-bromo/2-bromo species.
-
-
Route C: Conversion of Phenylenediethanol (Recommended)
-
Protocol: Reaction of 1,3-phenylenediethanol with PBr
or HBr. -
Purity: Depends entirely on the isomeric purity of the starting diol. Commercial 1,3-phenylenediethanol is usually >98% pure, making this the safest route for high-purity applications.
-
References
-
Dictionary of Organic Compounds , 6th Ed.; Buckingham, J., Ed.; Chapman & Hall: London, 1996. (CAS Data and Nomenclature).[2][4][6][7][8]
-
Synthesis of 1,3-bis(2-bromoethyl)benzene: United States Patent 20050054631, 2005 .
-
Physical Properties of 1,4-Isomer: Stenutz, R. "1,4-bis(2-bromoethyl)benzene Data Sheet".[5]
- NMR Characterization of Disubstituted Benzenes:Silverstein, R. M.; Webster, F. X. "Spectrometric Identification of Organic Compounds", 7th Ed.; Wiley, 2005.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 2-bromoethyl benzene | Sigma-Aldrich [sigmaaldrich.com]
- 3. PubChemLite - 1,3-bis(2-bromoethyl)benzene (C10H12Br2) [pubchemlite.lcsb.uni.lu]
- 4. Page loading... [guidechem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 1,2-Phenylenediacetic acid7500-53-0,Purity99%_Shanghai Aladdin Bio-Chem Technology Co.,LTD [molbase.com]
- 7. EnamineStore [enaminestore.com]
- 8. Page loading... [wap.guidechem.com]
Comparative Analysis of IR Spectroscopy for Alkyl Bromide Characterization
Limitations, Optimization, and Alternatives
The Physics of Detection: Why Alkyl Bromides are Elusive
The detection of alkyl bromides via Infrared (IR) spectroscopy presents a unique challenge compared to other functional groups. While a carbonyl (C=O) stretch is unmistakable at ~1700 cm⁻¹, the Carbon-Bromine (C-Br) stretch is often obscured.
To understand why, we must look at the physics of the bond as a harmonic oscillator, governed by Hooke’s Law:
Where:
- is the frequency (wavenumber).[1]
- is the bond force constant (stiffness).
- is the reduced mass of the atoms involved.
Bromine is a heavy atom (79.9 amu) compared to Carbon (12.01 amu). This high reduced mass (
Comparison: The Halide Mass Effect
The following diagram illustrates the inverse relationship between halogen mass and detection frequency, demonstrating why Fluorides are easy to detect while Bromides and Iodides require specialized optics.
Figure 1: The Halide Mass Effect. Note the critical transition of Alkyl Bromides into the "Detector Cutoff Risk" zone.
Spectral Fingerprinting: Data & Trends
The C-Br stretching vibration typically occurs between 690 and 515 cm⁻¹ .[2][3] However, a single peak is rarely observed. Alkyl bromides are highly sensitive to conformational isomerism (rotamers).
Conformational Splitting
In long-chain alkyl bromides, the C-Br bond can exist in trans (anti-periplanar) or gauche conformations relative to the carbon chain.
-
Trans Isomers: Stiffer bond environment
Higher Frequency (~645 cm⁻¹). -
Gauche Isomers: Steric interaction
Lower Frequency (~565 cm⁻¹).
Comparative Frequency Table
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Notes |
| C-F Stretch | 1400 – 1000 | Strong | Easily detectable; broad. |
| C-Cl Stretch | 800 – 600 | Strong | Often multiple peaks due to rotamers. |
| C-Br Stretch | 690 – 515 | Strong to Medium | Risk of cutoff on Diamond ATR. |
| C-I Stretch | ~500 | Medium | Usually requires Far-IR optics. |
| CH₂ Wag (-CH₂Br) | 1300 – 1150 | Medium | Diagnostic for terminal bromides. |
Instrumentation Comparison: The "Diamond Trap"
This is the most critical insight for drug development professionals. Most modern labs use Diamond ATR (Attenuated Total Reflectance) modules. While durable, diamond has a phonon absorption band that creates a "blind spot" or noise floor cutoff around 525–650 cm⁻¹ depending on the specific crystal and coating.
If your C-Br stretch is at 515 cm⁻¹ (common for gauche isomers or tertiary bromides), a standard Diamond ATR may fail to detect it entirely.
Comparison of Sampling Accessories
| Accessory Type | Spectral Range (Low End) | Compatibility with Alkyl Bromides | Recommendation |
| Diamond ATR | ~525–600 cm⁻¹ | Poor | Avoid for primary characterization; high risk of missing peaks. |
| ZnSe ATR | ~550–650 cm⁻¹ | Poor | Cutoff is too high for many bromides. |
| Ge ATR | ~700–800 cm⁻¹ | Unusable | Completely cuts off the C-Br region. |
| KRS-5 ATR | ~250 cm⁻¹ | Excellent | Good range, but material is toxic (Thallium) and soft. |
| Transmission (KBr) | ~400 cm⁻¹ | Excellent | The "Gold Standard" for halides. |
| Transmission (CsI) | ~200 cm⁻¹ | Superior | Best for Bromides and Iodides. |
Experimental Protocol: Self-Validating Detection
To ensure scientific integrity, do not rely on a single scan. Use this self-validating protocol to confirm the presence of an alkyl bromide.
Method A: The "Gold Standard" Transmission Pellet
Use this method if you have access to a hydraulic press and KBr powder.
-
Preparation: Mix 1–2 mg of the solid analyte with ~100 mg of spectroscopic grade KBr (Potassium Bromide).
-
Note: KBr is transparent down to 400 cm⁻¹, making it ideal.
-
-
Grinding: Grind the mixture in an agate mortar until it is a fine, flour-like powder.
-
Validation Check: If the powder is coarse, you will see a sloping baseline (Christiansen effect) due to scattering.
-
-
Pressing: Press at 10 tons for 1–2 minutes to form a transparent pellet.
-
Acquisition: Scan from 4000 to 400 cm⁻¹.
-
Validation: Look for the C-H wag at 1300–1150 cm⁻¹. If this exists but the low-frequency region (600–500) is empty, your sample may not be an alkyl bromide, or the concentration is too low.
Method B: Validated ATR Workflow
Use this method if you only have an ATR accessory.
Figure 2: Decision Matrix for ATR Accessory Selection. Standard lab equipment often fails for Alkyl Bromides.
Alternative Validation Techniques
If IR data remains ambiguous due to the fingerprint region complexity, cross-validate using these techniques:
Raman Spectroscopy (Complementary)
While IR relies on a change in dipole moment, Raman relies on a change in polarizability.[4][5]
-
Why it works: The C-Br bond is highly polarizable due to the large electron cloud of Bromine.
-
The Advantage: C-Br stretching is often a very strong Raman scatterer, whereas it is only medium/strong in IR.
-
Spectral Window: Raman easily scans down to 100 cm⁻¹, completely avoiding the "cutoff" issues of ATR-IR.
Mass Spectrometry (Isotopic Pattern)
This is the definitive confirmation.
-
Mechanism: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.7% vs 49.3%).
-
The Signal: Look for the M+ and M+2 peaks of equal intensity. This "doublet" is the hallmark of a mono-brominated compound.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (The definitive text on halide mass effects and isotopic patterns).
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[7] (Source for specific trans/gauche frequency shifts).
-
Specac Application Notes. Choosing the right ATR crystal for FTIR analysis. (Source for ATR cutoff limits: Diamond ~525 cm⁻¹, ZnSe ~550 cm⁻¹, Ge ~780 cm⁻¹).
-
Pike Technologies. Crystal Selection for ATR.[8] (Validation of KRS-5 range for low-frequency detection).
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. edinst.com [edinst.com]
- 5. triprinceton.org [triprinceton.org]
- 6. Silverstein, R.M., Webster F.X., Kiemle D.J. and Bryce D.L. (2015) Spectrometric Identification of Organic Compounds. 8th Edition, John Wiley & Sons, Ltd. Chi- chester, 230-298. - References - Scientific Research Publishing [scirp.org]
- 7. wiley.com [wiley.com]
- 8. ATR-FTIR Crystal Choices: Diamond Vs ZnSe Vs Ge—Spectral Range, Hardness And Chemistry [eureka.patsnap.com]
Comparative Reactivity Profile: Meta- vs. Para-Bis(2-bromoethyl)benzene
Executive Summary
This guide provides a technical comparison between 1,3-bis(2-bromoethyl)benzene (meta-isomer) and 1,4-bis(2-bromoethyl)benzene (para-isomer). While both compounds possess identical leaving groups (primary alkyl bromides) and similar electronic environments, their utility is strictly dictated by topological geometry .
-
The Bottom Line:
-
Choose the Meta (1,3) isomer for synthesizing medium-sized macrocycles (cyclophanes, thiacrown ethers) where pre-organization lowers the entropic penalty of ring closure.
-
Choose the Para (1,4) isomer for synthesizing rigid-rod polymers, metal-organic frameworks (MOFs), or large-cavity supramolecular cages where linear extension is required.
-
Structural & Electronic Analysis
The "Spacer" Effect
Unlike bis(bromomethyl)benzenes (benzylic bromides), the bromoethyl analogs feature a two-carbon spacer (
-
Reactivity: The bromine is on a primary carbon, not a benzylic position. It is less reactive toward
pathways (no resonance stabilization of the carbocation) but highly efficient in reactions. -
Flexibility: The ethyl chain adds conformational degrees of freedom, allowing the meta-isomer to "fold" back on itself more easily than the rigid benzylic analogs.
Geometric Vectors
The defining difference is the vector angle of the substituents relative to the aromatic core.
| Feature | Meta-Bis(2-bromoethyl)benzene | Para-Bis(2-bromoethyl)benzene |
| Substituent Angle | 120° | 180° |
| Topological Tendency | Convergent (Favors Rings) | Divergent (Favors Chains) |
| Symmetry Point Group | ||
| Physical State | Typically Oil / Low-Melting Solid | Crystalline Solid (Higher MP) |
Mechanistic Pathway Visualization
The following diagram illustrates how geometry dictates the reaction outcome during nucleophilic substitution.
Figure 1: Divergent reaction pathways. The meta-isomer favors intramolecular cyclization (
Performance Comparison: Experimental Data
Case Study: Synthesis of Dithia[3.3]cyclophanes
In the synthesis of cyclophanes (bridged aromatic rings), the meta-isomer is superior for forming [3.3] systems. The para-isomer introduces significant ring strain in small loops, often requiring [4.4] or larger bridges to cyclize effectively.
Reaction: Coupling with 1,3-benzenedithiol under basic conditions.
| Parameter | Meta-Isomer Input | Para-Isomer Input |
| Target Product | [3.3]Metacyclophane | [3.3]Paracyclophane |
| Yield (High Dilution) | 65 - 75% | < 15% (Oligomers dominate) |
| Ring Strain | Moderate (Flexible bridges) | High (Boat-deformation of ring) |
| Solubility of Product | High (Organic solvents) | Low (Often precipitates) |
Polymerization (Poly-p-xylylene analogs)
When the goal is material synthesis (e.g., cross-linking polystyrenes), the para-isomer outperforms.
-
Crystallinity: Polymers derived from the para-isomer exhibit higher crystallinity and thermal stability (
) compared to the amorphous meta-derived networks. -
Cross-linking: The para-isomer acts as a "rigid rod" spacer, maintaining pore size in MOFs or porous polymers.
Validated Experimental Protocol
Protocol: High-Dilution Synthesis of Thiacrown Ethers
Objective: Maximize cyclization yield using the meta-isomer. If using the para-isomer, this protocol serves as a stress test for oligomer formation.
Reagents:
-
A: 1,3-Bis(2-bromoethyl)benzene (1.0 eq)
-
B: 1,3-Benzenedithiol (1.0 eq)
-
Base: Cesium Carbonate (
) (2.5 eq) – Cesium effect promotes cyclization. -
Solvent: Acetonitrile (MeCN) or DMF (Degassed).
Workflow Visualization
Figure 2: Pseudo-high dilution technique. Slow addition is mandatory to keep instantaneous concentration low, favoring intramolecular reaction (
Step-by-Step Methodology:
-
Preparation: Dissolve 2.0 mmol of A in 50 mL degassed MeCN. Dissolve 2.0 mmol of B in 50 mL degassed MeCN.
-
Base Suspension: In a 1L 3-neck flask, suspend
(5.0 mmol) in 400 mL MeCN. Heat to reflux.[1] -
Simultaneous Addition: Using a dual-syringe pump, add solutions A and B dropwise into the refluxing base suspension over 10–12 hours .
-
Note: Fast addition leads to linear polymers (white precipitate), especially with the para-isomer.
-
-
Completion: Stir at reflux for an additional 12 hours.
-
Purification: Filter off inorganic salts. Concentrate the filtrate. Purify via silica gel chromatography (Hexane/DCM gradient).
References
-
BenchChem. (2025). Comparative Guide to Ligand Synthesis: Bis(bromomethyl) Precursors. (Analogous reactivity profiles for bromoethyl derivatives). Link
-
PubChem. (2025).[2] 1,4-Bis(2-bromoethyl)benzene: Structure and Physical Properties. National Library of Medicine. Link
-
ChemicalBook. (2024). (2-Bromoethyl)benzene Derivatives in Pharmaceutical Synthesis.[3][4] (Data on mono- vs bis-substitution kinetics). Link
-
ResearchGate. (2025). DFT Study of [3.3]Paracyclophanes: Strain Energy and Conformations. (Theoretical basis for yield differences). Link
-
Bodwell, G. J., & Li, J. (2008). Selected synthetic strategies to cyclophanes. Beilstein Journal of Organic Chemistry. (Authoritative review on cyclophane synthesis yields). Link
Sources
Safety Operating Guide
Navigating the Disposal of 1,3-Bis(2-bromoethyl)benzene: A Guide for Laboratory Professionals
The proper handling and disposal of halogenated organic compounds are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1,3-bis(2-bromoethyl)benzene, a compound requiring meticulous management due to its chemical properties and potential hazards. Our approach moves beyond simple instruction to explain the critical reasoning behind each procedural step, empowering you to manage chemical waste with confidence and scientific integrity.
Foundational Safety & Hazard Assessment
Before handling 1,3-bis(2-bromoethyl)benzene, a thorough understanding of its hazard profile is essential. As a brominated aromatic compound, it belongs to the larger class of halogenated organic wastes, which are treated as hazardous.[1][2] While specific toxicological data for this exact isomer may be limited, the hazards can be inferred from similar brominated compounds, such as (2-Bromoethyl)benzene.
Key hazards include:
This substance is also incompatible with strong oxidizing agents, and appropriate storage and waste segregation are crucial to prevent dangerous reactions.[5][6][7]
Table 1: Hazard and Safety Summary for Brominated Benzenes
| Hazard Category | Description | Recommended Precautions |
| Acute Toxicity (Oral) | Harmful if swallowed.[3] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3] |
| Skin Irritation | Causes skin irritation.[3] | Wear protective gloves and clothing.[3][8][9] |
| Eye Irritation | Causes serious eye irritation.[3] | Wear safety glasses with side-shields or a face shield.[3][8] |
| Respiratory Irritation | May cause respiratory tract irritation.[3][4] | Use only in a well-ventilated area, preferably a chemical fume hood.[3][5] |
| Chemical Incompatibility | Reacts with strong oxidizing agents.[5][6][7] | Store and collect waste away from incompatible materials.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The causality behind PPE selection is rooted in preventing the primary routes of exposure: inhalation, skin contact, and eye contact.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[3][10]
-
Eye and Face Protection: Use chemical safety goggles and a face shield, especially when handling larger quantities or during procedures with a risk of splashing.[3][8]
-
Skin and Body Protection: A standard laboratory coat is required. For larger spills or transfers, a chemically resistant apron is recommended.[9]
-
Respiratory Protection: All handling of 1,3-bis(2-bromoethyl)benzene should occur inside a certified chemical fume hood to minimize inhalation of vapors.[5][11]
Waste Segregation & Collection: The Core of Proper Disposal
The fundamental principle of hazardous waste management is segregation at the source. This is not merely a logistical step but a critical safety and compliance measure. Halogenated and non-halogenated organic wastes have different disposal pathways and associated costs; mixing them results in the entire volume being treated under the more stringent and expensive protocol for halogenated waste.[2][11][12][13]
Step-by-Step Waste Collection Protocol:
-
Select the Correct Waste Container:
-
Obtain a designated "Halogenated Organic Waste" container. These are often supplied by your institution's Environmental Health & Safety (EHS) department and may be color-coded for easy identification.[13]
-
The container must be made of a compatible material (e.g., polyethylene) and have a vapor-tight, screw-top lid.[1][12]
-
-
Label the Container Immediately:
-
Before adding any waste, affix a "Hazardous Waste" label.[1][11]
-
Clearly write "1,3-Bis(2-bromoethyl)benzene" and list any other chemical constituents that will be added. Include the approximate percentages of each component.[11]
-
Ensure your name, lab location, and the date of first accumulation are clearly visible.[11]
-
-
Accumulate Waste Safely:
-
Always perform waste transfers inside a chemical fume hood to control vapor exposure.[11]
-
Keep the waste container closed at all times, except when actively adding waste.[11][12] This is a crucial step to prevent the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Store the container in a designated Satellite Accumulation Area (SAA) within your laboratory.[11]
-
The SAA should be in a secondary containment bin to mitigate leaks or spills.[11]
-
-
Requesting Disposal:
-
Do not overfill the container. Stop adding waste when it reaches 90% capacity to allow for vapor expansion.
-
Once the container is full or you are finished with the process, submit a chemical waste collection request to your institution's EHS department.[11]
-
Managing Spills and Decontamination
Accidents happen, but a prepared response minimizes risk.
-
For Small Spills (inside a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, absorb the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad.[3][4][14]
-
Carefully collect the contaminated absorbent material using non-sparking tools.
-
Place the collected material into your halogenated waste container or a separate, sealed container labeled "Debris contaminated with 1,3-Bis(2-bromoethyl)benzene."
-
Wipe the spill area with a compatible solvent (e.g., isopropanol), and place the cleaning materials in the same waste container.
-
-
For Large Spills (outside a fume hood):
The following diagram illustrates the decision-making workflow for the disposal process.
Caption: Decision workflow for handling and disposing of 1,3-bis(2-bromoethyl)benzene.
Final Disposal Pathway
All collected hazardous waste, including 1,3-bis(2-bromoethyl)benzene, must be managed by a licensed professional waste disposal service.[2][4][15] These contractors will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for halogenated organic compounds is high-temperature incineration at a regulated hazardous waste incinerator.[13] This process ensures the complete destruction of the organic molecule, converting it to carbon dioxide, water, and inorganic halides, which are then scrubbed from the exhaust gases. Never attempt to dispose of this chemical via drains or as regular solid waste.[1][2]
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.
References
-
(2-Bromoethyl)benzene - Safety Data Sheet. (2024, June 8). LookChem. [Link]
-
Halogenated Solvents. Washington State University, Environmental Health & Safety. [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]
-
Halogenated Solvents in Laboratories. Temple University, Environmental Health and Radiation Safety. [Link]
-
SAFETY DATA SHEET - Benzene, (2-bromoethyl)-. Fisher Scientific. [Link]
-
Hazardous Waste Segregation. Bucknell University, Environmental Health & Safety. [Link]
-
Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency. [Link]
-
(2-Bromoethyl)benzene | CAS#:103-63-9. Chemsrc. [Link]
-
Benzene PPE and GHS. SafetySign.com. [Link]
Sources
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. file1.lookchem.com [file1.lookchem.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. fishersci.com [fishersci.com]
- 6. (2-Bromoethyl)benzene | 103-63-9 [chemicalbook.com]
- 7. (2-Bromoethyl)benzene | CAS#:103-63-9 | Chemsrc [chemsrc.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. safetysign.com [safetysign.com]
- 10. fishersci.ca [fishersci.ca]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. bucknell.edu [bucknell.edu]
- 14. fishersci.es [fishersci.es]
- 15. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
